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Compound of Interest

Compound Name: 4',5'-Diiodofluorescein

CAS No.: 38577-97-8

Cat. No.: B037397

Get Quote

Executive Summary & Chemical Identity
4',5'-Diiodofluorescein is a halogenated xanthene derivative characterized by the presence of

two heavy iodine atoms at the 4' and 5' positions of the xanthene core. Unlike its parent

compound, Fluorescein, this derivative exhibits a distinct "Heavy Atom Effect," significantly

altering its excited-state dynamics. It serves as a critical intermediate between high-quantum-

yield fluorophores (like Fluorescein) and high-triplet-yield photosensitizers (like Erythrosin B).

CAS Number: 33239-19-9 (Disodium salt: 6371-82-0)

Synonyms: Solvent Red 73, Acid Red 95, CI 45425.

Molecular Formula: C₂₀H₁₀I₂O₅

Key Application: Singlet oxygen generation (

), pH sensing in acidic environments, and phosphorescence studies.
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The introduction of iodine atoms induces a bathochromic (red) shift in both absorption and

emission spectra compared to Fluorescein, alongside a marked reduction in fluorescence

quantum yield due to enhanced Intersystem Crossing (ISC).

Spectral Characteristics (Basic Ethanol/0.1 M NaOH)
Parameter Value Notes

Absorbance Max (

)
507 nm

Red-shifted ~17 nm vs.

Fluorescein (490 nm).

Emission Max (

)
529 nm Stokes shift of ~22 nm.

Molar Extinction Coeff.[1] (

)
~85,000 M⁻¹cm⁻¹

High absorptivity, typical of

xanthene dyes.

Fluorescence Quantum Yield (

)
< 0.40

Significantly lower than

Fluorescein (0.95) due to ISC.

pKa (Phenolic) ~5.5
More acidic than Fluorescein

(6.4), useful for pH 5-7 range.

The Heavy Atom Effect: Mechanistic Insight
The defining feature of 4',5'-Diiodofluorescein is the Heavy Atom Effect utilized in

photosensitization. The large atomic nucleus of iodine introduces strong spin-orbit coupling,

which mixes singlet and triplet states.

Excitation: The molecule absorbs a photon (

).

Intersystem Crossing (ISC): Instead of relaxing purely via fluorescence (

), the excited electron flips spin and crosses to the Triplet State (

).
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Outcome: This reduces fluorescence brightness (

) but enables Phosphorescence or energy transfer to molecular oxygen to form Singlet
Oxygen (

), making it a potent photosensitizer for photodynamic therapy (PDT) research.

Visualization: Modified Jablonski Diagram
The following diagram illustrates the competitive decay pathways, highlighting the enhanced

ISC pathway specific to iodinated derivatives.
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Caption: Jablonski diagram showing the enhanced Intersystem Crossing (ISC) pathway in 4',5'-
Diiodofluorescein driven by spin-orbit coupling from iodine atoms.

Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions

Challenge: Halogenated fluoresceins have poor solubility in neutral water and can

aggregate, causing self-quenching.

Solution: Use a polar organic solvent for the stock and basic buffer for the working solution.

Stock Solution (10 mM): Dissolve 5.8 mg of 4',5'-Diiodofluorescein in 1.0 mL of anhydrous

DMSO or Ethanol. Vortex until fully dissolved. Store at -20°C protected from light.
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Working Solution (10 µM): Dilute the stock 1:1000 into 0.1 M NaOH (for maximum quantum

yield) or PBS (pH 7.4).

Note: Ensure pH > 6.0 to maintain the dianion form; the monoanion (acidic form) has

significantly lower fluorescence.

Protocol B: Relative Quantum Yield Determination
To accurately measure

, use Fluorescein as the reference standard.

Reference Prep: Prepare Fluorescein in 0.1 M NaOH (

).

Sample Prep: Prepare 4',5'-Diiodofluorescein in 0.1 M NaOH.

Absorbance Matching: Adjust concentrations so both the sample and reference have an

Optical Density (OD) of 0.05 ± 0.01 at the excitation wavelength (e.g., 490 nm) to avoid

inner-filter effects.

Acquisition: Record emission spectra (500–700 nm) using the same slit widths (e.g., 2 nm)

and integration time.

Calculation:

Where

is the integrated emission area,

is absorbance at excitation, and

is the refractive index (identical if solvents are the same).
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Start: Quantum Yield Assay
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Caption: Step-by-step workflow for determining the relative quantum yield of 4',5'-
Diiodofluorescein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b037397?utm_src=pdf-custom-synthesis#bc-rfq
https://sciencescholar.us/journal/index.php/ijhs/article/download/7035/3404
https://www.benchchem.com/product/b037397/docs#technical-guide-photophysical-characterization-of-4-5-diiodofluorescein
https://www.benchchem.com/product/b037397/docs#technical-guide-photophysical-characterization-of-4-5-diiodofluorescein
https://www.benchchem.com/product/b037397/docs#technical-guide-photophysical-characterization-of-4-5-diiodofluorescein
https://www.benchchem.com/product/b037397/docs#technical-guide-photophysical-characterization-of-4-5-diiodofluorescein
https://www.benchchem.com/product/b037397?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037397?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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